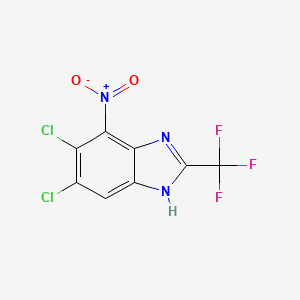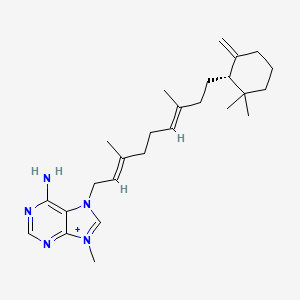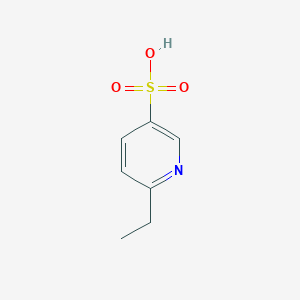
Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents to facilitate the reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in various applications. The molecular targets include specific enzymes and cellular components that interact with the azo groups, leading to changes in their activity or structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-((2-hydroxy-5-nitrophenyl)azo)benzenesulfonate
- Trisodium 5-((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)azo)-3-sulphonatosalicylate
Uniqueness
Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its combination of azo groups and phenolic structures makes it particularly useful in applications requiring stable and intense coloration.
Eigenschaften
CAS-Nummer |
67874-60-6 |
|---|---|
Molekularformel |
C28H20N6Na2O7 |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C28H22N6O7.2Na/c1-15-12-21(14-23(25(15)36)27(39)40)34-32-19-8-4-17(5-9-19)30-28(41)29-16-2-6-18(7-3-16)31-33-20-10-11-24(35)22(13-20)26(37)38;;/h2-14,35-36H,1H3,(H,37,38)(H,39,40)(H2,29,30,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
AUMQNJSSSLVXEE-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)

![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)







![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
